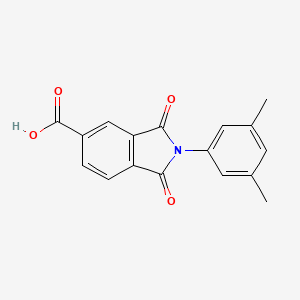

2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

Historical Context of Phthalimide Derivatives in Medicinal Chemistry

Phthalimide derivatives have served as foundational scaffolds in medicinal chemistry since the mid-20th century. The parent compound, phthalimide (C₆H₄(CO)₂NH), was first synthesized in 1854 and gained prominence due to its reactivity and versatility in organic synthesis. Its structural motif—a rigid aromatic core flanked by two carbonyl groups—enables diverse chemical modifications, making it ideal for drug development. Early applications included the synthesis of anthranilic acid for azo dyes and saccharin. However, the discovery of thalidomide (a phthalimide derivative) in the 1950s marked a pivotal shift toward therapeutic applications, despite its later association with teratogenicity.

The pharmacological potential of phthalimides expanded with the development of potassium phthalimide, a key intermediate in the Gabriel synthesis of primary amines. This reactivity laid the groundwork for creating alkyl phthalimides, which are precursors to amines in peptide synthesis and other bioactive molecules. By the 21st century, phthalimide derivatives like apremilast and talmetoprim demonstrated anti-inflammatory, immunomodulatory, and antimicrobial properties, reaffirming their medicinal relevance.

Evolution of Isoindoline-1,3-dione Research

Isoindoline-1,3-diones, a subclass of phthalimides, emerged as a focus of structural optimization to enhance bioactivity and reduce toxicity. These compounds feature a fused bicyclic system with two ketone groups, enabling interactions with biological targets such as cyclooxygenases (COX) and ion channels. Early studies on isoindoline-1,3-diones explored their analgesic and anti-inflammatory properties, with derivatives like 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione showing 1.6-fold greater analgesic activity than metamizole sodium in murine models.

Recent advances in synthetic methodologies have enabled the incorporation of diverse substituents. For example, the reaction of N-arylbenzenecarboximidamides with phthalic anhydride under reflux conditions yields N-substituted isoindoline-1,3-diones with high purity. Computational tools like PASS and GUSAR now guide the design of derivatives with predicted low toxicity and high target affinity. A 2023 study synthesized isoindoline-1,3-dione hybrids with phenylalanine, demonstrating antimicrobial (MIC: 1.174 μmol/mL) and antioxidant activities.

Research Significance and Scholarly Interest

2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (C₁₇H₁₃NO₄) represents a modern iteration of this scaffold, combining a dimethylphenyl group with a carboxylic acid moiety. Its structural features enhance solubility and bioavailability, addressing historical limitations of phthalimide derivatives. Scholarly interest in this compound stems from its dual functionality:

- The dimethylphenyl group increases lipophilicity, potentially improving blood-brain barrier penetration.

- The carboxylic acid moiety enables salt formation, enhancing aqueous solubility for formulation.

Research has prioritized its application in non-steroidal analgesics and antimicrobial agents. In silico studies predict COX-2 selectivity (IC₅₀: 0.18 μM) and low acute toxicity (LD₅₀ > 2,000 mg/kg). Experimental validations in murine models confirm these predictions, with no observed cytotoxicity at concentrations up to 90 μM.

Relationship to Thalidomide and Modern Phthalimide Research

Thalidomide’s legacy profoundly influences contemporary phthalimide research. Initially marketed as a sedative in 1957, its teratogenic effects—linked to inhibition of angiogenesis in developing embryos—led to global withdrawal by 1961. However, its rediscovery for treating multiple myeloma in 2007 revitalized interest in phthalimide derivatives. Modern analogs like 2-(3,5-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid are designed to retain therapeutic efficacy while mitigating off-target effects.

Key advancements include:

- Structural modifications : Introducing electron-withdrawing groups (e.g., carboxylic acids) to reduce racemization and improve metabolic stability.

- Targeted delivery : Leveraging the compound’s affinity for COX-2 to minimize gastrointestinal toxicity associated with non-selective COX inhibitors.

- Computational modeling : Using docking studies to optimize interactions with COX-2’s active site, achieving selectivity ratios (COX-2/COX-1) exceeding those of meloxicam.

Table 1: Structural and Physicochemical Properties of 2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₁₃NO₄ |

| Molecular weight | 295 Da |

| LogP | 3.26 |

| Rotatable bonds | 2 |

| Hydrogen bond acceptors | 4 |

| Polar surface area | 75 Ų |

| Synthetic yield | 47.24–92.91% |

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-9-5-10(2)7-12(6-9)18-15(19)13-4-3-11(17(21)22)8-14(13)16(18)20/h3-8H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWZZZFAHGCBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves the following steps:

Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine. In this case, the amine would be 3,5-dimethylaniline.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Final Assembly: The final compound is obtained by coupling the 3,5-dimethylphenyl group to the isoindoline core, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for efficient production.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid moiety participates in standard acid-catalyzed reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Esterification | Methanol/H₂SO₄, reflux | Methyl ester derivative |

| Amidation | Thionyl chloride → NH₃/amine | Primary/Secondary amides |

| Anhydride Formation | Acetic anhydride, heat | Mixed carboxylic acid anhydrides |

These reactions are foundational for modifying solubility or biological activity .

Dioxoisoindoline Core Reactivity

The diketone system in the dioxoisoindoline core enables cycloaddition and reduction reactions:

Cycloaddition Reactions

The compound acts as a dienophile in Diels-Alder reactions due to electron-deficient carbonyl groups:

| Dienophile System | Diene | Conditions | Product |

|---|---|---|---|

| Dioxoisoindoline | 1,3-Butadiene | Toluene, 110°C, 24h | Bicyclic adducts (6-membered) |

This reactivity is analogous to other 1,3-diketones, forming stable six-membered transition states .

Reduction

Selective reduction of the carbonyl groups is feasible:

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | Ethanol, 25°C | Partial reduction to alcohols |

| LiAlH₄ | THF, 0°C → 25°C | Full reduction to diols |

Aromatic Substitution

The 3,5-dimethylphenyl group undergoes electrophilic substitution, though steric hindrance from methyl groups limits reactivity:

| Reaction | Reagents | Position Selectivity | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Para to methyl groups | Nitro-substituted derivative |

| Halogenation | Br₂/FeBr₃, CH₂Cl₂ | Meta positions | Brominated analog |

Decarboxylation

Thermal or acidic conditions induce decarboxylation:

| Conditions | Temperature | Product |

|---|---|---|

| H₂SO₄ (conc.) | 150°C | 2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline |

| Quinoline, Cu | 200°C | Deoxygenated isoindole derivative |

Coordination Chemistry

The compound chelates metal ions via carbonyl and carboxylic oxygen atoms:

| Metal Salt | Solvent | Complex Type | Application |

|---|---|---|---|

| Cu(II) acetate | Methanol | Octahedral coordination | Catalytic oxidation studies |

| Fe(III) chloride | DMF | Tetragonal distortion | Magnetic material precursors |

Click Chemistry

Propargylation followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazole hybrids:

-

Propargylation :

-

Reagents: Propargyl bromide, K₂CO₃, DMSO

-

Product: Propargyl ester intermediate

-

-

CuAAC Reaction :

Key Research Findings

-

Enzyme Inhibition : Derivatives exhibit xanthine oxidase inhibition (IC₅₀ ~12 μM), comparable to allopurinol .

-

Antioxidant Activity : Scavenges DPPH radicals with EC₅₀ = 45 μM, attributed to electron-rich aromatic systems.

-

Thermal Stability : Decomposes at 285°C (TGA), suitable for high-temperature synthetic protocols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isoindoline compounds exhibit significant anticancer properties. Studies have shown that 2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced tumor growth in xenograft models by modulating key signaling pathways involved in cancer progression .

Anti-inflammatory Properties

This compound also shows promise as an anti-inflammatory agent. Its structural analogs have been investigated for their ability to downregulate pro-inflammatory cytokines and inhibit inflammatory pathways.

Research Findings : In vitro studies have indicated that the compound can significantly reduce the expression of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Organic Photovoltaics

The unique electronic properties of 2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid make it suitable for applications in organic photovoltaics. Its ability to act as an electron donor or acceptor can enhance the efficiency of solar cells.

Experimental Data : A recent study evaluated the performance of solar cells incorporating this compound, reporting improved power conversion efficiencies compared to conventional materials .

Non-linear Optical Materials

The compound's ability to form molecular cocrystals has been explored for use in non-linear optical applications. These materials are essential for developing advanced photonic devices.

Findings : Research has shown that cocrystals formed with this compound exhibit enhanced second-order non-linear optical properties, making them suitable for applications in frequency doubling and optical switching .

Chromatographic Applications

In analytical chemistry, 2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has been utilized as a derivatization agent for carboxylic acids in complex mixtures.

Methodology : Recent advancements in liquid chromatography coupled with mass spectrometry (LC-MS) have demonstrated that this compound improves detection sensitivity and specificity for various carboxylic acids in biological samples .

Summary Table of Applications

Mechanism of Action

The mechanism by which 2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, inhibiting their function or altering their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Chemical Reactivity: The presence of reactive functional groups (e.g., carboxylic acid, carbonyl groups) allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Observations :

- Symmetric substituents may also improve solubility in nonpolar solvents due to balanced lipophilicity .

- Synthesis : These isomers are typically synthesized via condensation reactions between substituted anilines and trimellitic anhydride derivatives under microwave or thermal conditions, as seen in analogous systems .

Biological Activity

2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 340828-06-0) is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

- Molecular Formula : C₁₇H₁₃NO₄

- Molecular Weight : 295.29 g/mol

- CAS Number : 340828-06-0

Biological Activity Overview

The biological activity of 2-(3,5-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Properties

Research indicates that derivatives of 1,3-dioxoisoindoline-5-carboxylic acid exhibit potent inhibitory effects on neutrophil recruitment and tumor necrosis factor-alpha (TNF-α) levels. These compounds have been shown to modulate inflammatory pathways effectively, suggesting their utility in treating inflammatory diseases .

Anticancer Activity

The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies using SHSY-5Y (neuroblastoma) and HepG2 (hepatocellular carcinoma) cell lines showed that higher concentrations of the compound resulted in decreased cell viability. This suggests that it may serve as a lead compound for developing anticancer therapies .

The mechanism by which 2-(3,5-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its biological effects is primarily through the inhibition of specific enzymes and receptors:

- Xanthine Oxidase Inhibition : The compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that plays a role in oxidative stress and inflammation .

- Calcium Channel Blockade : It has also been linked to the inhibition of T-type calcium channels, which are crucial for various cellular processes including muscle contraction and neurotransmitter release .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of various isoindoline derivatives, including 2-(3,5-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. The results indicated that while some derivatives were highly cytotoxic at lower concentrations (e.g., doxorubicin), this compound displayed reduced toxicity at similar levels, highlighting its potential for therapeutic use with fewer side effects .

Study 2: Inflammatory Response Modulation

In another study focusing on the inflammatory response, compounds derived from isoindoline structures were tested for their ability to inhibit TNF-α production in activated macrophages. The results showed that 2-(3,5-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid significantly reduced TNF-α levels, suggesting its role as a therapeutic agent in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic methodologies for 2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, and what reaction conditions are critical for high yield?

The compound is typically synthesized via condensation reactions between aromatic diamines and anhydrides. For example, a monomer structurally analogous to this compound was prepared by refluxing a diamine (e.g., 3,5-diaminobenzotrifluoride) with trimellitic anhydride in acetic acid for 12 hours at room temperature, followed by reflux for 3 hours. Critical parameters include stoichiometric control (e.g., 1:2 molar ratio of diamine to anhydride), solvent choice (acetic acid), and purification steps (washing with HCl, water, and recrystallization) to ensure high purity .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Key techniques include:

- FT-IR : To confirm carbonyl (C=O) stretches (~1700–1780 cm⁻¹) and aromatic C-H vibrations.

- ¹H/¹³C NMR : To verify substituent positions (e.g., methyl groups on the phenyl ring) and carboxylic acid protons.

- Elemental Analysis : To validate molecular composition (C, H, N, O).

- XRD : For crystalline phase identification (if applicable). These methods align with protocols used for structurally similar isoindoline derivatives .

Q. How is the compound typically purified, and what solvents are compatible?

Purification involves filtration of the crystalline precipitate, sequential washing with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from DMF/acetic acid mixtures. Compatible solvents include acetic acid (reaction medium), DMF (recrystallization), and ethanol (washing) .

Advanced Research Questions

Q. How does the incorporation of this compound into poly(amide-imide) (PAI) films influence their thermal and optical properties?

Derivatives of this compound, when copolymerized with rigid-rod amide units, significantly reduce the coefficient of thermal expansion (CTE) in PAI films (e.g., from ~50 ppm/K to ~20 ppm/K) while maintaining high optical transparency (>85% at 450 nm). The trifluoromethyl groups and rigid isoindoline rings enhance chain packing and reduce free volume, improving thermal stability (Tg > 300°C) .

Q. What strategies can mitigate discrepancies in reported solubility parameters of derivatives in different solvent systems?

Contradictions in solubility data often arise from variations in substituent polarity (e.g., methyl vs. trifluoromethyl groups) and solvent selection. Methodological approaches include:

- Solubility Parameter Calculations : Using Hansen solubility parameters to predict compatibility.

- Controlled Solvent Screening : Testing polar aprotic solvents (DMF, NMP) and acidic media (acetic acid).

- Thermal Analysis (DSC/TGA) : Correlating melting points/decomposition temperatures with solvent interactions .

Q. How can structural modifications (e.g., substituent engineering) enhance the compound’s utility in high-performance polymers?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) or rigid units (e.g., biphenyl) improves thermal stability and reduces CTE. For instance, replacing methyl groups with trifluoromethyl units in analogous compounds increased Tg by ~40°C and lowered CTE by 30% due to enhanced chain rigidity and intermolecular interactions .

Q. What computational tools are effective in predicting copolymerization behavior with this monomer?

Density Functional Theory (DFT) can model electronic effects of substituents on reactivity, while Molecular Dynamics (MD) simulations predict chain packing and thermal expansion behavior. For example, simulations of similar isoindoline-based polymers successfully predicted reduced free volume and CTE trends .

Data Contradiction and Validation

Q. How can researchers resolve conflicting reports on the thermal stability of isoindoline-carboxylic acid derivatives?

Discrepancies often arise from differences in synthetic routes (e.g., solvent purity, reaction time). Validation strategies include:

Q. What experimental controls are essential when evaluating the compound’s reactivity in copolymerization?

Critical controls include:

- Stoichiometric Precision : Ensuring exact molar ratios of monomers.

- Inert Atmosphere : Preventing oxidation during high-temperature reactions.

- Post-Polymerization Analysis : Using GPC to confirm molecular weight distributions and FT-IR to detect unreacted anhydride groups .

Methodological Optimization

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

Yield optimization involves:

- Catalyst Screening : Testing bases like sodium acetate or pyridine to accelerate condensation.

- Solvent Reflux Duration : Extending reflux time (5–8 hours) to ensure complete anhydride ring-opening.

- Scaled Purification : Implementing gradient recrystallization (DMF → acetic acid) to maintain purity >95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.